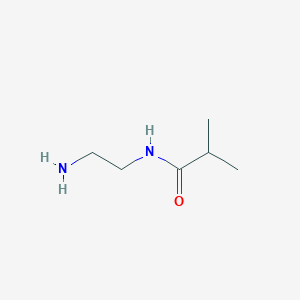








|
REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].[CH3:5][CH:6]([CH3:12])[C:7](OCC)=[O:8].NCC(N)(C)C>C(OCC)(=O)C>[CH3:5][CH:6]([CH3:12])[C:7]([NH:3][CH2:2][CH2:1][NH2:4])=[O:8]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CN)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)OCC)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC(C)(C)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to produce the above compound
|
|
Type
|
CUSTOM
|
|
Details
|
was recovered as an oil
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(C(=O)NCCN)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |